molecular formula C22H21NO5 B12727794 Benzo(c)phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy- CAS No. 114253-63-3

Benzo(c)phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy-

Cat. No.: B12727794
CAS No.: 114253-63-3
M. Wt: 379.4 g/mol
InChI Key: AIDLXPSMRVKBCD-UHFFFAOYSA-N
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Description

Benzo©phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy- is a complex organic compound that belongs to the class of phenanthridinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo©phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Phenanthridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxylation can be performed using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ketone moiety in Benzo(c)phenanthridin-6(5H)-one derivatives is central to their reactivity. A key reaction involves the oxidation of dihydro precursors to yield the fully aromatic ketone system. For example:

  • Precursor Oxidation : 5,6-Dihydrobenzo[c]phenanthridine derivatives (e.g., 3a ) undergo regioselective oxidation using activated MnO₂ in chloroform to form the corresponding benzo[c]phenanthridin-6(5H)-one (4a ) with high efficiency .

Reaction ComponentConditionsYieldSource
MnO₂, CHCl₃, 36 h, rtOxidation of 3a to 4a 93%

This reaction proceeds under mild conditions, preserving the methoxy substituents while introducing the ketone group at position 6.

Alkylation and Quaternary Nitrogen Formation

The nitrogen atom in the phenanthridine core can be alkylated to form quaternary ammonium salts, enhancing biological activity:

  • N-Methylation : Treatment with methylating agents (e.g., methyl iodide) introduces a quaternary nitrogen center. This modification is critical for interactions with biological targets, as seen in derivatives like 4a and 4b .

DerivativeSubstituentsBiological Activity (EC₅₀)
4a 5-methyl, 2,3,8,9-tetramethoxyAnticancer: 1–5 µM
4b 12-ethyl, 5-methyl substituentsAntibacterial: ≤10 µM

Quaternary derivatives exhibit improved solubility and binding affinity compared to neutral analogs.

Electrophilic Substitution and Functionalization

The electronic effects of methoxy groups direct electrophilic substitution to specific positions:

  • 7-Position Reactivity : Benzyloxy groups at position 7 are introduced via radical cyclization or nucleophilic aromatic substitution, as demonstrated in derivatives like 7i–7l . These substitutions enhance antibacterial and anticancer potency.

Reaction TypeReagents/ConditionsKey Products
Radical CyclizationAIBN, Bu₃SnH, toluene, reflux7-Benzyloxy derivatives
Nucleophilic SubstitutionK₂CO₃, DMF, benzyl bromideAlkoxy-functionalized

Methoxy groups at positions 2, 3, 8, and 9 remain inert under these conditions due to steric and electronic stabilization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables diversification of the phenanthridine scaffold:

  • Suzuki-Miyaura Coupling : Boronic acid partners react at halogenated positions (e.g., bromine at C-6) to introduce aryl or alkyl groups.

Coupling PartnerCatalyst SystemYield Range
Aryl boronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O60–85%

This method facilitates the synthesis of analogs for structure-activity relationship (SAR) studies.

Reduction and Hydrogenation

The ketone group at position 6 can be selectively reduced:

  • Ketone Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though this reaction is less explored due to the compound’s stability under basic conditions.

Demethylation and Methoxy Group Modification

Controlled demethylation of methoxy groups is achievable under acidic conditions:

  • HBr/AcOH : Selective removal of methoxy groups at positions 2 or 9 generates hydroxylated derivatives, which are intermediates for further functionalization.

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological systems involve redox processes:

  • ROS Generation : The quinone-methide intermediate formed during metabolic activation generates reactive oxygen species (ROS), contributing to anticancer effects .

  • Topoisomerase Inhibition : Planar aromatic systems intercalate DNA and inhibit topoisomerase I/II, disrupting replication .

Scientific Research Applications

Synthesis of Benzo(c)phenanthridin-6(5H)-one

The synthesis of benzo(c)phenanthridin-6(5H)-one typically involves multi-step organic reactions. One notable method includes the use of readily available starting materials such as N-methyl-o-toluamide and o-methylbenzonitrile, which undergoes radical cyclization to form the desired skeleton. The synthesis route has been optimized to yield compounds with significant biological activity against various human tumor cell lines .

Key Synthetic Pathways

StepReaction TypeStarting MaterialProduct
1Radical CyclizationN-methyl-o-toluamide + o-methylbenzonitrileBenzo(c)phenanthridine skeleton
2OxyfunctionalizationOlefin derivativesBenzo(c)phenanthridin-6(5H)-one
3Regioselective OxidationDihydro derivatives5-methyl-2,3,8,9-tetramethoxybenzo(c)phenanthridin-6(5H)-one

Biological Activities

Benzo(c)phenanthridine derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research has demonstrated that compounds within the benzo(c)phenanthridine class possess potent cytotoxic effects against various cancer cell lines. For instance, indenoisoquinoline derivatives have shown IC50 values as low as 0.002μg/ml0.002\,\mu g/ml, indicating strong potential as anticancer agents .

Antimicrobial Properties

Studies have also indicated that benzo(c)phenanthridine alkaloids possess antimicrobial activity. The mechanisms underlying these effects are still under investigation but are believed to involve interference with cellular processes in bacteria and fungi .

Anti-inflammatory Effects

Recent findings suggest that benzo(c)phenanthridines may exert anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For example, a study highlighted their potential as phosphodiesterase-4 inhibitors, which could lead to novel treatments for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of benzo(c)phenanthridine derivatives involved testing various synthesized compounds against human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could serve as lead compounds for drug development aimed at treating cancers such as leukemia and breast cancer .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial properties of several benzo(c)phenanthridine analogs against a panel of bacterial strains. The results showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of Benzo©phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological activity being studied. For example, it may inhibit certain enzymes or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinone: A simpler analog with similar core structure but lacking the methoxy and methyl groups.

    Berberine: A naturally occurring alkaloid with a similar phenanthridine structure.

    Sanguinarine: Another phenanthridine alkaloid with distinct biological activities.

Uniqueness

Benzo©phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups and a methyl group can enhance its lipophilicity and potentially improve its interaction with biological targets.

Biological Activity

Benzo(c)phenanthridin-6(5H)-one, 5-methyl-2,3,8,9-tetramethoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of Benzo(c)phenanthridin-6(5H)-one derivatives typically involves multi-step organic reactions. For instance, a method using N-methyl-o-toluamide and o-methylbenzonitrile has been documented to yield various phenanthridine analogues with promising biological activities . The compound can be synthesized through radical cyclization and other synthetic pathways that allow for modifications at various positions on the phenanthridine scaffold .

Biological Activity

Anticancer Properties

Research indicates that Benzo(c)phenanthridin-6(5H)-one derivatives exhibit potent anticancer activity. For example, studies have shown that certain analogues possess significant cytotoxic effects against various human tumor cell lines. The IC50 values for some derivatives have been reported as low as 0.002 micrograms/ml against HCT116 cells, indicating strong efficacy .

Table 1 summarizes the cytotoxicity of selected derivatives:

CompoundCell LineIC50 (µg/ml)
Benzo(c)phenanthridin-6(5H)-oneHCT1160.002
5-Methyl-2,3,8,9-tetramethoxy analogueMDA-MB-2310.024
5-Methyl derivativePC-30.035

Antimicrobial Activity

In addition to anticancer properties, these compounds have demonstrated antimicrobial effects against various pathogens. A study evaluated their activity against common bacteria and found that certain derivatives inhibited biofilm formation effectively . The minimum biofilm inhibitory concentration (MBIC) values were notably low, suggesting their potential as antimicrobial agents.

The mechanism by which Benzo(c)phenanthridin-6(5H)-one exerts its biological effects is not fully understood but may involve the disruption of cellular processes in cancer cells or pathogens. Some studies suggest that the presence of methoxy groups enhances solubility and bioavailability, contributing to increased biological activity .

Case Studies

  • Anticancer Activity Against Prostate Cancer : A specific study highlighted the effectiveness of a methoxy-substituted derivative against prostate cancer cell lines (PC-3), with an IC50 value significantly lower than that of standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of these compounds revealed their ability to inhibit biofilm formation in Streptococcus agalactiae at MBIC values around 100 µM .

Properties

CAS No.

114253-63-3

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-6-one

InChI

InChI=1S/C22H21NO5/c1-23-21-13(7-6-12-8-17(25-2)18(26-3)9-14(12)21)15-10-19(27-4)20(28-5)11-16(15)22(23)24/h6-11H,1-5H3

InChI Key

AIDLXPSMRVKBCD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC3=CC(=C(C=C32)OC)OC)C4=CC(=C(C=C4C1=O)OC)OC

Origin of Product

United States

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